

# Biochemical Characterization of PTP Inhibitor III: A Technical Guide

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## Compound of Interest

Compound Name: *PTP Inhibitor III*

Cat. No.: *B161365*

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This technical guide provides a comprehensive overview of the biochemical characterization of **PTP Inhibitor III**, a cell-permeable, photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). This document details its mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for its characterization. The information is intended to support researchers in utilizing this compound for studying PTP-mediated signaling pathways.

## Introduction to PTP Inhibitor III

**PTP Inhibitor III**, chemically known as  $\alpha$ -Bromo-4-(carboxymethoxy)acetophenone, belongs to the  $\alpha$ -haloacetophenone class of compounds.[1] It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases, enzymes crucial for regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[2][3] The key feature of **PTP Inhibitor III** is its ability to act as a photoreversible covalent inhibitor, allowing for temporal control of PTP activity in experimental systems.[1]

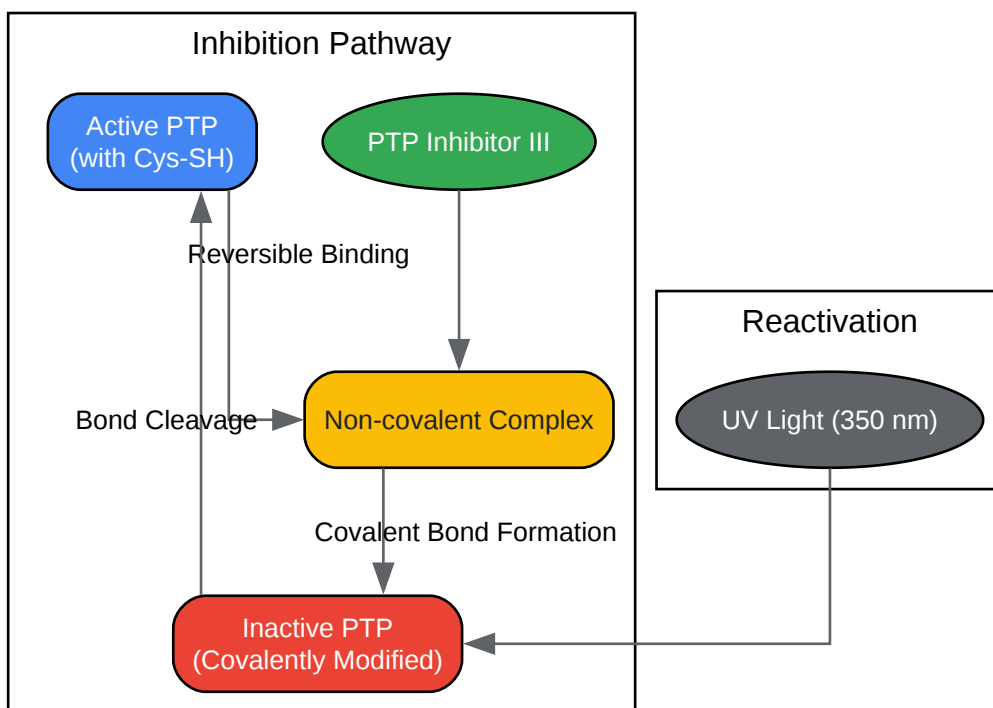
Chemical Properties:

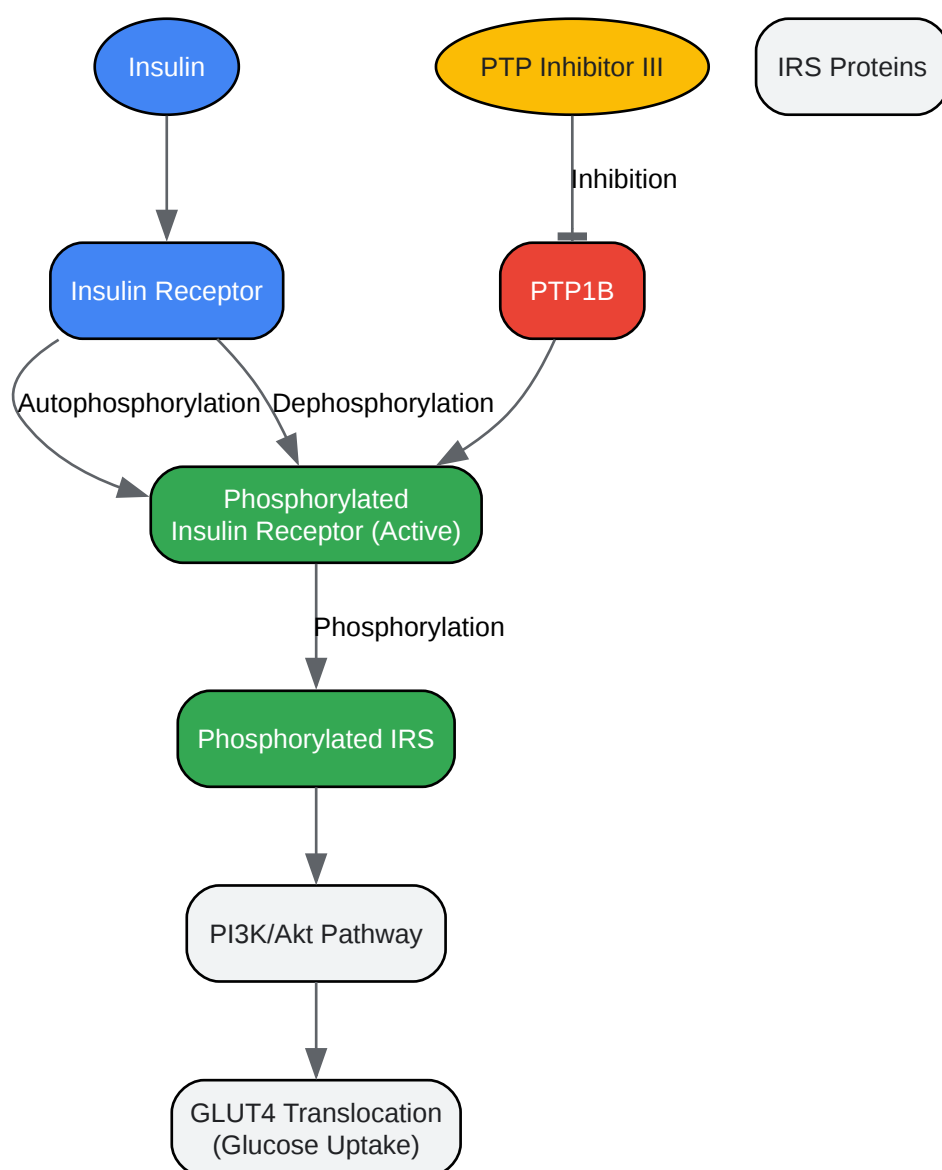
Property	Value
Chemical Name	2-[4-(2-bromoacetyl)phenoxy]-acetic acid
Alternate Names	$\alpha$ -Bromo-4-(carboxymethoxy)acetophenone, Protein Tyrosine Phosphatase Inhibitor III
CAS Number	29936-81-0[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>4</sub> [1][3]
Molecular Weight	273.1 g/mol [1][3]

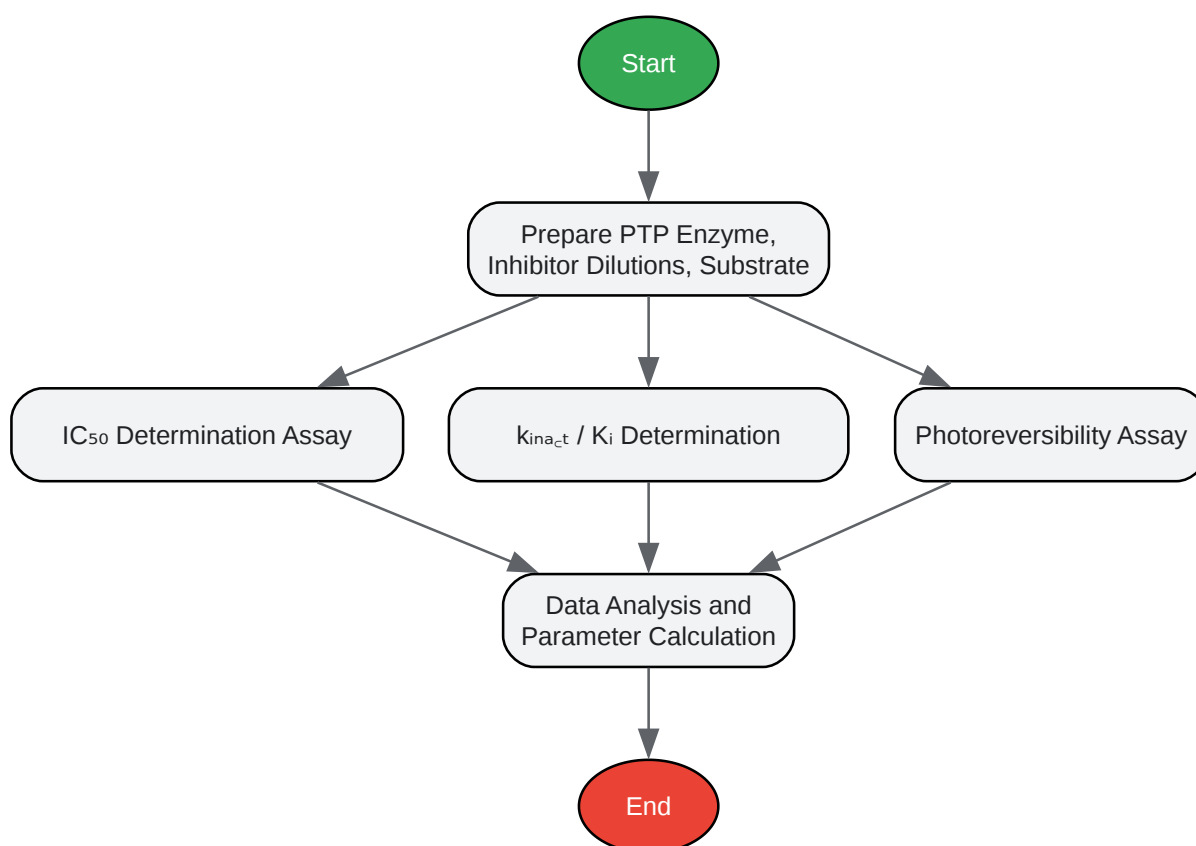
## Mechanism of Action

**PTP Inhibitor III** exerts its inhibitory effect through a two-step mechanism. Initially, it non-covalently binds to the active site of the PTP enzyme.[2] Subsequently, the reactive  $\alpha$ -bromoacetyl group forms a covalent bond with the thiol group of the catalytic cysteine residue, which is essential for the phosphatase activity.[1] This covalent modification inactivates the enzyme.

A unique characteristic of this inhibitor is its photoreversibility. Irradiation with UV light at a wavelength of 350 nm can cleave the covalent bond, restoring the enzyme's activity.[1] This property provides a powerful tool for researchers to switch PTP activity "off" and "on" within a biological system.







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## References

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